molecular formula C23H15N7O3 B3409180 2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891119-24-7

2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No. B3409180
CAS RN: 891119-24-7
M. Wt: 437.4 g/mol
InChI Key: WYNDFCCIEJFXJH-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a type of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Pyridines are six-membered rings with one nitrogen atom and are often used as a scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of hydrazides with α-haloketones or α-haloesters . Pyridines can be synthesized through several methods including the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia or a primary amine .


Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring with two carbon atoms and three nitrogen atoms . Pyridines have a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various reactions including N-alkylation, N-acylation, S-alkylation, and reactions with electrophiles at the C-3 position . Pyridines can undergo electrophilic substitution reactions at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and pyridines can vary widely depending on their substitution patterns . For example, they can range from being solids to liquids at room temperature .

Mechanism of Action

1,2,4-Triazoles and pyridines can interact with various biological targets through hydrogen bonding and dipole interactions . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Safety and Hazards

Like all chemicals, 1,2,4-triazoles and pyridines should be handled with care. Some of these compounds may be harmful if swallowed, inhaled, or come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Research into 1,2,4-triazoles and pyridines is ongoing, with many potential applications in medicinal chemistry and drug discovery . Future research will likely focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on these scaffolds .

properties

IUPAC Name

2-nitro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7O3/c31-23(18-8-1-2-9-20(18)30(32)33)25-17-7-3-5-15(13-17)19-10-11-21-26-27-22(29(21)28-19)16-6-4-12-24-14-16/h1-14H,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNDFCCIEJFXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Reactant of Route 4
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Reactant of Route 5
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2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Reactant of Route 6
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2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

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